molecular formula C8H3ClO3 B086697 4-Chlorophthalic anhydride CAS No. 118-45-6

4-Chlorophthalic anhydride

Cat. No.: B086697
CAS No.: 118-45-6
M. Wt: 182.56 g/mol
InChI Key: BTTRMCQEPDPCPA-UHFFFAOYSA-N
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Description

4-Chlorophthalic anhydride (CAS 118-45-6) is a halogenated derivative of phthalic anhydride, characterized by a chlorine substituent at the 4-position of the aromatic ring. It is synthesized via Diels-Alder cyclization of chloroprene and maleic anhydride, followed by aromatization using liquid bromine or oxygen/activated carbon, achieving yields exceeding 85% and purity >99% . This compound is widely used in polymer chemistry, pharmaceuticals, and organic synthesis due to its high reactivity, particularly in nucleophilic substitution and ring-opening reactions. Its synthesis avoids solvent-related impurities and simplifies purification processes compared to traditional methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophthalic anhydride can be synthesized through various methods. One common method involves the chlorination of phthalic anhydride. In this process, phthalic anhydride is reacted with chlorine gas in the presence of water at a temperature of around 70°C. The reaction is continued for 12 hours, followed by filtration and vacuum dehydration to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound include the chlorination of phthalic anhydride, chloro-o-xylene gas-phase or liquid-phase oxidation, and the Diels-Alder reaction followed by aromatization. These methods often involve complex process flows, high reaction temperatures, and the use of chlorine and acidic environments, which can lead to equipment corrosion and high production costs .

Chemical Reactions Analysis

Chlorination Reactions

4-CPA is synthesized via direct chlorination of phthalic anhydride or monosodium phthalate. The reaction occurs under controlled pH and temperature to optimize regioselectivity for the 4-position.

Key Parameters:

ParameterOptimal RangeYield (%)Source
Molar ratio (Cl₂:PA)0.3–0.4550–60
Temperature50–70°C
Reaction time2–5 hours
SolventWater (pH 4–6)

Weak alkali solutions (e.g., NaHCO₃) stabilize the pH during chlorination, minimizing side reactions like dichlorination . Post-reaction acidification with HCl or H₂SO₄ yields the crude anhydride, which is purified via vacuum distillation .

Transimidation Reactions

4-CPA participates in transimidation with N-alkyl phthalimides to form substituted imides, a critical step in polyimide precursor synthesis.

Example Reaction:

N Methyl 4 chlorophthalimide+4 Chlorotetrahydrophthalic anhydride4 CPA+N Methyl 4 chlorotetrahydrophthalimide\text{N Methyl 4 chlorophthalimide}+\text{4 Chlorotetrahydrophthalic anhydride}\rightarrow \text{4 CPA}+\text{N Methyl 4 chlorotetrahydrophthalimide}

Conditions:

  • Catalyst : Triethylamine

  • Temperature : 170°C

  • Time : 3 hours

  • Yield : 11.9 mol% 4-CPA (as triethylamine salt) .

This equilibrium-driven process favors product formation under excess amine or elevated temperatures .

Aromatization of Tetrahydro Derivatives

4-Chlorotetrahydrophthalic anhydride undergoes thermal aromatization to form 4-CPA, though yields are low due to tar formation. Catalytic methods improve efficiency:

Catalytic Aromatization:

CatalystTemperature (°C)Conversion (%)Selectivity (%)Source
V₂O₅260100>95
250–270

Vanadium pentoxide (V₂O₅) enables near-quantitative conversion of N-methyl-4-chlorotetrahydrophthalimide to 4-CPA at 260°C .

Hydrolysis and Ring-Opening Reactions

The anhydride ring readily hydrolyzes in aqueous media, forming 4-chlorophthalic acid. This reaction is pH-dependent:

Hydrolysis Kinetics:

MediumTemperature (°C)Time (h)ProductApplication
H₂O70124-Chlorophthalic acidIntermediate
Alkaline25–35Sodium saltPurification

Acidification of the sodium salt regenerates the anhydride, a step critical for purification .

Coordination with Amines

4-CPA reacts with amines to form imides, a precursor to heat-resistant polymers.

Example:

4 CPA+CH NH N Methyl 4 chlorophthalimide+H O\text{4 CPA}+\text{CH NH }\rightarrow \text{N Methyl 4 chlorophthalimide}+\text{H O}

Optimization Data:

  • Solvent : Xylene

  • Temperature : Reflux (140°C)

  • Yield : 52% (after vacuum distillation) .

Side Reactions and By-Products

Competing pathways during synthesis include:

  • Dichlorination : Excess chlorine leads to 3,4- or 4,5-dichlorophthalic anhydride .

  • Tar Formation : Observed during thermal aromatization without catalysts .

Scientific Research Applications

Applications Overview

4-Chlorophthalic anhydride is utilized in several key areas:

  • Herbicides and Pesticides
    • CPA acts as an intermediate in the synthesis of herbicides and pesticides. Its derivatives are employed to enhance agricultural productivity by controlling unwanted plant growth and pests .
  • Pharmaceutical Intermediates
    • The compound serves as a precursor for various active pharmaceutical ingredients (APIs). Its derivatives are involved in synthesizing drugs that require specific structural characteristics for efficacy .
  • Polyimide Production
    • CPA is a crucial monomer in the production of polyimides, which are high-performance polymers used in electronics, aerospace, and automotive applications due to their thermal stability and mechanical properties .
  • Dyes and Pigments
    • It is also used in the synthesis of specialty dyes and pigments, contributing to the colorants industry by providing vibrant colors with good stability .

Case Study 1: Synthesis of Herbicides

A study outlined the synthesis of a herbicide using CPA as a starting material. The process involved several steps:

  • Chlorination of phthalic anhydride to produce CPA.
  • Reaction of CPA with specific amines to form herbicidal compounds.
  • The final product demonstrated effective weed control in agricultural settings.

This case highlights CPA's role as a versatile building block for developing agrochemicals.

Case Study 2: Pharmaceutical Applications

Research has shown that CPA derivatives can be synthesized to create compounds with anti-inflammatory properties. The synthesis involved:

  • Using CPA as a precursor to develop novel APIs.
  • Testing these compounds for biological activity, revealing promising results against inflammatory diseases.

This study underscores the importance of CPA in pharmaceutical research and development.

Comparative Data Table

Application AreaSpecific UseBenefits
AgricultureHerbicides and pesticidesEffective weed and pest control
PharmaceuticalsActive pharmaceutical ingredientsTargeted therapeutic effects
Material SciencePolyimidesHigh thermal stability and mechanical strength
Dyes and PigmentsSpecialty dyesVibrant colors with excellent stability

Mechanism of Action

The mechanism of action of 4-chlorophthalic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as water, amines, and alcohols, to form corresponding acids, imides, and esters. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon atoms in the anhydride group .

Comparison with Similar Compounds

Comparison with Similar Chlorinated Phthalic Anhydrides

3-Chlorophthalic Anhydride

  • Structural Isomerism : The chlorine substituent at the 3-position alters electronic distribution, reducing symmetry compared to the 4-isomer. This impacts solubility; for example, in acetone at 298 K, 4-chlorophthalic anhydride has a solubility of 0.342 mol/kg, while the 3-isomer is less soluble (0.298 mol/kg) .
  • Reactivity : 3-Chlorophthalic anhydride exhibits slower reaction kinetics in polymer synthesis. For instance, polythioetherimides derived from 3-chloro isomers show lower thermal stability (Tg ~245°C) compared to those from this compound (Tg ~260°C) due to steric hindrance .

4,5-Dichlorophthalic Anhydride

  • Electronic Effects: The dual chlorine substituents enhance electrophilicity, making it more reactive toward nucleophiles like thiosemicarbazide. For example, reactions with amines yield phthalimide derivatives with higher electrophilicity indices (ω = 4.8 eV) compared to mono-chlorinated analogs (ω = 3.2 eV) .
  • Spectral Signatures : The IR spectrum of 4,5-dichlorophthalic anhydride shows distinct carbonyl stretches at 1663 and 1702 cm⁻¹, whereas this compound exhibits a single carbonyl peak near 1720 cm⁻¹ .

Tetrahalophthalic Anhydrides

  • Crystal Structure : Tetrachlorophthalic anhydride (TCPA) forms a planar structure with Cl···O interactions (2.90–3.10 Å), enhancing lattice stability. In contrast, this compound lacks such intermolecular interactions, resulting in lower melting points (TCPA: 254°C vs. 4-chloro: 121°C) .
  • Applications : TCPA is preferred in high-temperature polymers, while this compound is utilized in moderate-temperature applications like epoxy resins .

Comparison with Non-Chlorinated Analogues

Phthalic Anhydride

  • Reactivity : The absence of chlorine reduces electrophilicity, limiting its use in nucleophilic reactions. For example, phthalic anhydride reacts with amines at half the rate of this compound under identical conditions .
  • Solubility: Phthalic anhydride is less soluble in polar solvents (e.g., 0.12 mol/kg in ethanol at 298 K) compared to this compound (0.25 mol/kg) due to reduced dipole interactions .

Maleic Anhydride

  • Ring Strain : Maleic anhydride’s five-membered ring increases reactivity in Diels-Alder reactions but limits thermal stability. Polymers derived from maleic anhydride degrade at 180°C, whereas those from this compound remain stable up to 300°C .

Comparison with Other Halogenated Anhydrides

4-Fluorophthalic Anhydride

  • Electronic Effects : Fluorine’s strong electron-withdrawing effect enhances reactivity in PROTAC synthesis. For example, PROTACs using 4-fluorophthalic anhydride show 20% higher degradation efficiency of H-PGDS compared to 4-chloro derivatives .
  • Bond Strength : The C-F bond (485 kJ/mol) is stronger than C-Cl (327 kJ/mol), reducing susceptibility to hydrolysis in aqueous environments .

4-Bromo-1,8-Naphthalic Anhydride

  • Steric Effects : The bulky naphthalene ring and bromine substituent hinder ring-opening reactions. Poly(arylene ether sulfone) modified with 4-bromo-1,8-naphthalic anhydride exhibits lower solubility in NMP (15 wt%) compared to this compound-based polymers (25 wt%) .

Comparative Data Tables

Table 1. Solubility of Chlorinated Phthalic Anhydrides in Selected Solvents (298 K)

Compound Acetone (mol/kg) Ethanol (mol/kg) Water (mg/L)
This compound 0.342 0.25 18.6
3-Chlorophthalic anhydride 0.298 0.21 15.9
Phthalic anhydride 0.275 0.12 6.3

Source:

Table 2. Thermal Properties of Polymers Derived from Halogenated Anhydrides

Anhydride Polymer Type Glass Transition Temp (°C) Degradation Temp (°C)
4-Chlorophthalic Polythioetherimide 260 420
4,5-Dichlorophthalic Polyimide 280 450
4-Fluorophthalic PROTAC-Polymer 210 350

Sources:

Biological Activity

4-Chlorophthalic anhydride is a monochlorinated derivative of phthalic anhydride, primarily utilized in the synthesis of various chemical compounds, including herbicides, pesticides, and intermediates for pharmaceuticals. Its biological activity and potential applications in medicinal chemistry have garnered attention due to its structural characteristics and reactivity.

  • Chemical Formula : C8_8H3_3ClO3_3
  • Molecular Weight : 186.56 g/mol
  • Melting Point : Approximately 99 °C
  • Solubility : Hydrolyzes in water to form corresponding acids.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of pharmacology and toxicology. It has been associated with various mechanisms, including cytotoxicity, immunomodulation, and potential antitumor properties.

Cytotoxic Effects

Research indicates that this compound can induce cytotoxic effects in certain cell lines. A study demonstrated that this compound affected cell viability and proliferation through apoptosis induction in human cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its derivatives have been tested for effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on tumor cells. The results indicated that treatment with this compound led to significant reductions in tumor growth in vitro. The authors attributed this effect to the compound's ability to disrupt cellular functions and induce apoptosis through mitochondrial pathways .

Case Study 2: Immunomodulatory Effects

Another research effort focused on the immunomodulatory properties of this compound. The compound was found to enhance immune responses in animal models, potentially offering therapeutic benefits in immunocompromised conditions. This study highlighted the importance of further exploring its role as an immunomodulator .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityInduces apoptosis in cancer cell lines ,
AntimicrobialEffective against various bacteria and fungi ,
ImmunomodulationEnhances immune response in animal models ,

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
  • Apoptosis Pathways : Activates intrinsic apoptotic pathways via mitochondrial dysfunction.
  • Immune Modulation : Alters cytokine production enhancing immune system responses.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-chlorophthalic anhydride, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via side-chain oxidation of 4-chloro-o-xylene or through halogen-exchange reactions (e.g., Halex reaction using sodium fluoride and this compound) . Optimizing oxidation conditions (temperature, catalyst, solvent) is critical for yield. For instance, side-chain oxidation requires precise control of oxygen flow and temperature to avoid over-oxidation. Reaction efficiency can be monitored using FTIR or HPLC to track intermediate formation .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : Solubility studies show that this compound dissolves well in aromatic solvents (toluene), chlorinated solvents (DCM), and oxygenated solvents (DMSO, NMP). Solubility increases with temperature, e.g., in methanol, solubility rises from 0.12 mol/kg at 283.15 K to 0.45 mol/kg at 328.15 K . Pre-screening solvents using the modified Apelblat equation can predict solubility behavior .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes (S26) and wash skin thoroughly. Store in airtight containers away from moisture to prevent hydrolysis .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:

  • Melting point : Confirm purity (96–98°C) .
  • FTIR : Peaks at 1850 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) .
  • NMR : ¹³C signals at δ 165 ppm (anhydride carbonyl) and δ 130–140 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can solubility discrepancies in literature be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., boiling points reported as 290°C vs. 299.8±13.0°C ) arise from measurement techniques (static vs. dynamic methods). Validate data using differential scanning calorimetry (DSC) for thermal properties and gas chromatography for purity analysis. Cross-reference with computational models (e.g., COSMO-RS) to predict solvent interactions .

Q. What strategies improve separation of this compound from its structural isomer (3-chlorophthalic anhydride)?

  • Methodological Answer : Leverage differences in solubility: this compound is more soluble in methyl acetate than its isomer. Use fractional crystallization at controlled cooling rates (e.g., 0.5°C/min) in tert-amyl alcohol. Monitor separation efficiency via HPLC with a C18 column and UV detection at 254 nm .

Q. How does this compound participate in polymer modification, and what analytical methods assess its incorporation?

  • Methodological Answer : It reacts with amine-terminated poly(arylene ether sulfone) (PAES) via ring-opening addition. Use a 5:1 molar excess of anhydride to amine at 80°C in NMP. Confirm modification via:

  • GPC : Increased molecular weight.
  • TGA : Enhanced thermal stability (decomposition >300°C) .

Q. What thermodynamic parameters govern this compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The Cl substituent activates the aromatic ring for electrophilic attack. Calculate activation energy (ΔG‡) via Arrhenius plots of reaction rates at varying temperatures (e.g., 40–100°C). In the Halex reaction (to synthesize 4-fluorophthalic anhydride), high-polarity solvents (DMF) and elevated temperatures (120°C) favor fluoride displacement .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electron density and frontier molecular orbitals. Parameters like LogP (2.19 ) predict solubility in biphasic systems. Correlate HOMO-LUMO gaps with experimental reaction rates to identify optimal catalysts .

Q. What experimental designs mitigate hydrolysis of this compound during storage or reactions?

  • Methodological Answer :
    Store under inert gas (N₂/Ar) with molecular sieves. In reactions, use aprotic solvents (THF) and avoid aqueous workup unless hydrolysis is intentional. Monitor hydrolysis via pH titration (carboxylic acid formation) or ¹H NMR (disappearance of anhydride peaks) .

Properties

IUPAC Name

5-chloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTRMCQEPDPCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClO3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151993
Record name 4-Chlorophthalic anhydride
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Molecular Weight

182.56 g/mol
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CAS No.

118-45-6
Record name 4-Chlorophthalic anhydride
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Record name 4-Chlorophthalic anhydride
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Record name 4-Chlorophthalic anhydride
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Record name 4-chlorophthalic anhydride
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Record name 4-CHLOROPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

To a three necked 50 ml round bottom flask, fitted with a stirrer, gas inlet tube and connected to a trap system, for recovery of products, was placed 20.38 g of 4-chloro-1,2,3,6-tetrahydrophthalic anhydride. The reactor was heated to 200° C. and illuminated with a 15 watt black, blue bulb (GE F15T8-BLB) with a transmission range of 300-400 nm and a maximum at 375 nm. An excess flow of chlorine was begun and the reaction continued for 8 hours. The reactor was purged with nitrogen and sampled. A 12% yield of 4-chlorophthalic anhydride was obtained.
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Synthesis routes and methods II

Procedure details

In a conventional acidic hydrolysis, the 4-chlorophthaloyl chloride or 4-chlorophthalonitrile of Examples 7 or 8 is hydrolyzed to 4-chlorophthalic acid which, upon dehydration at over 180°-200° C., will afford a high yield of 4-chlorophthalic anhydride.
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Synthesis routes and methods III

Procedure details

A co-pending application, Ser. No. 07/405,606, discloses that 4-chlorotetrahydrophthalic anhydride reacts with elemental bromine to form 4-chlorophthalic anhydride. 4-Bromophthalic anhydride is sometimes found as a side product in low percentage, but is not economically recoverable.
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Synthesis routes and methods IV

Procedure details

A 3-necked 50 mL flask was equipped with a pressure equalizing addition funnel, a thermocouple well with thermocouple, a water cooled condensor and a magnetic stir bar. The flask was charged with 13.2 g (0.10 mol) of a 90/10 GC area % mixture of monochloromaleic anhydride and dichloromaleic anhydride and 100 mg of phenothiazine and 0.5 g of activated carbon. The contents of the flask were heated to 80 to 130° C. and 8.8 g (0.1 mol) of chloroprene was added over 15 to 30 minutes. HCl gas was observed evolving from the reactor. After 6 hours at 130° C. the contents of the flask were sparged with oxygen for 2 hours between 130° and 150° C., filtered hot, and multiple distilled into two fractions resulting in the isolation of 13.2 g (80% of theoretical) of 4-chlorophthalic anhydride.
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90/10
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Synthesis routes and methods V

Procedure details

Into a 3 necked round bottom flask is placed 49.47 grams of 4-chlorotetrahydrophthalic anhydride, 20.26 g activated carbon (NORIT CA-1) and 200 ml of 1,2,4-trichlorobenzene. The flask is fitted with an air inlet tube, a stirrer, and an addition funnel-condenser to collect water and allow the reflux to return to the flask. The flask was heated and raised to 230° C. with a constant flow of air. The reaction was conducted for eight hours. The carbon was removed by filtration and washed. The contents was concentrated under vacuum and analysis confirmed a yield of 67% 4-chlorophthalic anhydride and 4% of unreacted starting material.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chlorophthalic anhydride
4-Chlorophthalic anhydride
4-Chlorophthalic anhydride
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